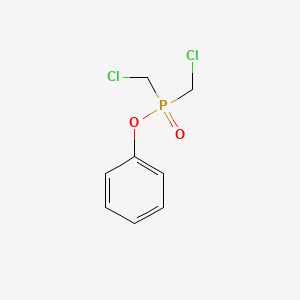
Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] is an organic compound with the molecular formula C22H30O2S. It is a phenolic compound characterized by the presence of two phenol groups connected by a sulfur atom. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] typically involves the reaction of 2,6-di-tert-butylphenol with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the sulfur bridge between the phenol groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenol rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Wirkmechanismus
The antioxidant properties of Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The sulfur bridge between the phenol groups enhances its stability and effectiveness as an antioxidant. The compound interacts with molecular targets such as reactive oxygen species and other free radicals, inhibiting their harmful effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,4’-thiobis[2-(1,1-dimethylethyl)-6-methyl-]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] is unique due to the presence of the sulfur bridge, which enhances its antioxidant properties compared to similar compounds. The specific arrangement of the tert-butyl and methyl groups also contributes to its stability and effectiveness as an antioxidant.
Eigenschaften
CAS-Nummer |
13314-01-7 |
|---|---|
Molekularformel |
C22H30O2S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-6-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-9-11-15(21(3,4)5)17(23)19(13)25-20-14(2)10-12-16(18(20)24)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI-Schlüssel |
HJCNGGKJQATACT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)SC2=C(C=CC(=C2O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


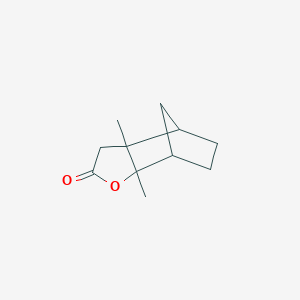
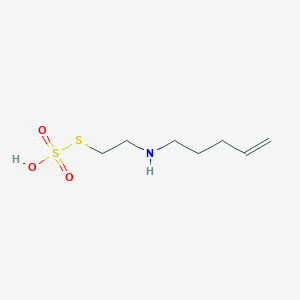
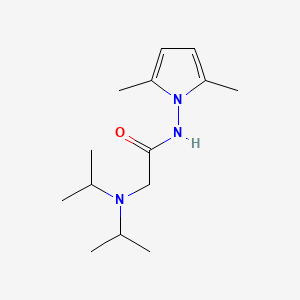

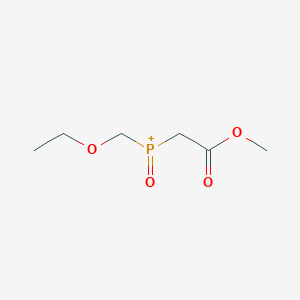
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)

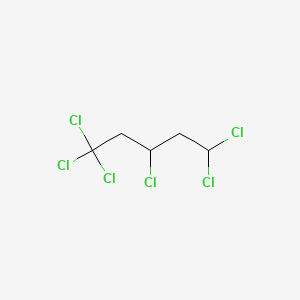

![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
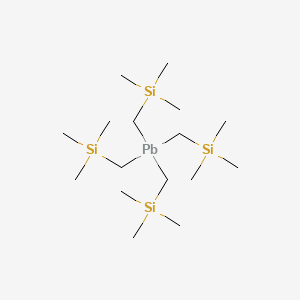
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)

